N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine
Description
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine is a complex organic compound that features a thiazolidine ring and a quinazoline core. The presence of these heterocyclic structures makes it an intriguing subject for research due to its potential biological and pharmacological activities.
Properties
IUPAC Name |
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-15-8-14-17(9-16(15)20)22-11-23-18(14)21-10-12-2-4-13(5-3-12)24-6-1-7-27(24,25)26/h2-5,8-9,11H,1,6-7,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJOWJOJDXANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CNC3=NC=NC4=CC(=C(C=C43)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating complex molecules with high atom economy and eco-friendliness . The process often includes the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives .
Scientific Research Applications
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The thiazolidine ring and quinazoline core are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, known for their diverse biological activities.
Quinazoline Derivatives: Compounds with quinazoline cores, often studied for their pharmacological properties
Uniqueness
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine is unique due to the combination of the thiazolidine ring and quinazoline core, which may confer distinct biological and pharmacological properties not seen in other compounds with only one of these features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
